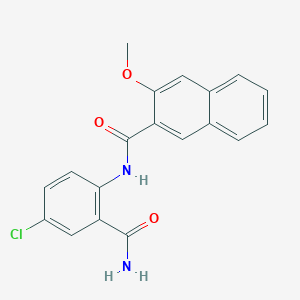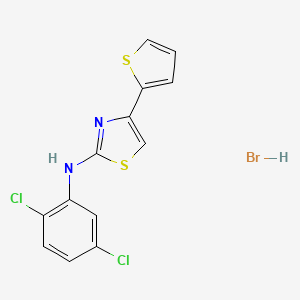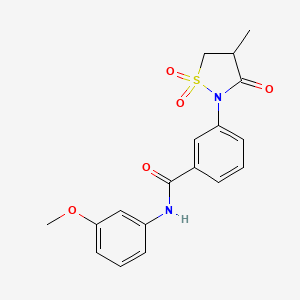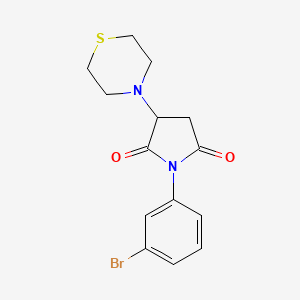![molecular formula C16H16BrN3O2 B4910757 N-[(4-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]spiro[2.3]hexane-2-carboxamide](/img/structure/B4910757.png)
N-[(4-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]spiro[2.3]hexane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]spiro[2.3]hexane-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry This compound features a unique spiro[2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]spiro[2.3]hexane-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes
The spiro[2.3]hexane moiety is then introduced through a cyclization reaction, often using a suitable catalyst under controlled conditions. The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Continuous flow chemistry and other advanced techniques may also be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]spiro[2.3]hexane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imino group can be reduced to form an amine.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the bromo group can yield various substituted derivatives .
Scientific Research Applications
N-[(4-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]spiro[2.3]hexane-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]spiro[2.3]hexane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives with various substitutions on the indole ring. Examples include:
Uniqueness
N-[(4-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]spiro[23]hexane-2-carboxamide is unique due to its spiro[2This structural feature differentiates it from other indole derivatives and contributes to its unique biological activities .
Properties
IUPAC Name |
N-[(4-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]spiro[2.3]hexane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c1-8-3-4-10-11(12(8)17)13(15(22)18-10)19-20-14(21)9-7-16(9)5-2-6-16/h3-4,9,18,22H,2,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVMPNZSPJSBIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=C2N=NC(=O)C3CC34CCC4)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-[4-(4-chloro-2,6-dimethylphenoxy)butoxy]-1,3-dimethylbenzene](/img/structure/B4910693.png)
![ethyl 3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate](/img/structure/B4910712.png)

![ethyl 1-[(4-oxo-4H-chromen-3-yl)methyl]-3-piperidinecarboxylate](/img/structure/B4910723.png)
![2-(2-methylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide](/img/structure/B4910730.png)
![2-fluoro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4910734.png)

![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4910749.png)
![4-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}-2-phenylmorpholine](/img/structure/B4910761.png)
![2-butyl-10-chlorobenzimidazo[2,1-b]benzo[lmn]-3,8-phenanthroline-1,3,6(2H)-trione](/img/structure/B4910772.png)
![1-[(4-bromophenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B4910779.png)


